molecular formula C11H10N4OS B12054810 N'-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide

N'-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide

Katalognummer: B12054810
Molekulargewicht: 246.29 g/mol
InChI-Schlüssel: AENMUEMRRIRMLH-ZSOIEALJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide is a chemical compound with the molecular formula C11H10N4OS It is known for its unique structure, which includes a pyrazine ring and a thienyl group

Vorbereitungsmethoden

The synthesis of N’-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide typically involves the reaction of 2-pyrazinecarbohydrazide with 2-thiophenecarboxaldehyde under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route described above can be scaled up for larger-scale production if needed.

Analyse Chemischer Reaktionen

N’-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N’-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: While its industrial applications are limited, it may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer effects could be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

N’-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and ring structures. The unique combination of the pyrazine ring and thienyl group in N’-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide contributes to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H10N4OS

Molekulargewicht

246.29 g/mol

IUPAC-Name

N-[(Z)-1-thiophen-2-ylethylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C11H10N4OS/c1-8(10-3-2-6-17-10)14-15-11(16)9-7-12-4-5-13-9/h2-7H,1H3,(H,15,16)/b14-8-

InChI-Schlüssel

AENMUEMRRIRMLH-ZSOIEALJSA-N

Isomerische SMILES

C/C(=N/NC(=O)C1=NC=CN=C1)/C2=CC=CS2

Kanonische SMILES

CC(=NNC(=O)C1=NC=CN=C1)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.